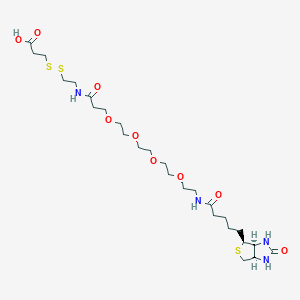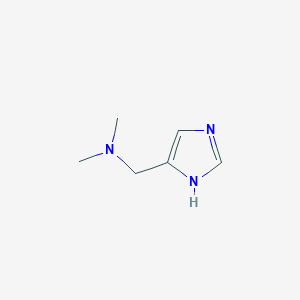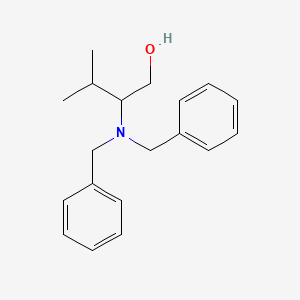
9-(2-Bromoethyl)-9H-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Bromoethyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The presence of a bromoethyl group and an amine group in the structure of this compound makes it a versatile intermediate for various chemical reactions and applications.
科学的研究の応用
9-(2-Bromoethyl)-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of materials such as polymers, dyes, and electronic components.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used to design benzoate compounds, which act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses .
Mode of Action
They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Biochemical Pathways
Local anesthetics, which are related compounds, primarily affect the sodium ion channels in the nerve membrane, disrupting the normal flow of sodium ions and preventing the propagation of nerve impulses .
Result of Action
Related compounds acting as local anesthetics result in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromoethyl)-9H-carbazol-3-amine typically involves the bromination of carbazole followed by the introduction of an amine group. One common method is as follows:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromo group at the 9-position.
Introduction of the Amine Group: The bromoethyl group is then introduced by reacting the brominated carbazole with ethylene dibromide (BrCH2CH2Br) in the presence of a base such as potassium carbonate (K2CO3). The resulting intermediate is then treated with ammonia (NH3) to introduce the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
9-(2-Bromoethyl)-9H-carbazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and alkyl halides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include hydroxylated, cyanated, or alkylated carbazole derivatives.
Oxidation Reactions: Products include carbazole quinones or other oxidized carbazole derivatives.
Reduction Reactions: Products include secondary or tertiary amines.
類似化合物との比較
Similar Compounds
(2-Bromoethyl)benzene: Similar in structure but lacks the carbazole core.
9-(2-Chloroethyl)-9H-carbazole: Similar structure with a chloro group instead of a bromo group.
9-(2-Iodoethyl)-9H-carbazole: Similar structure with an iodo group instead of a bromo group.
Uniqueness
9-(2-Bromoethyl)-9H-carbazol-3-amine is unique due to the presence of both the bromoethyl and amine groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable intermediate for various chemical reactions and applications in different fields.
特性
IUPAC Name |
9-(2-bromoethyl)carbazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQKDDWQSRRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)


![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)


![N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6297238.png)

